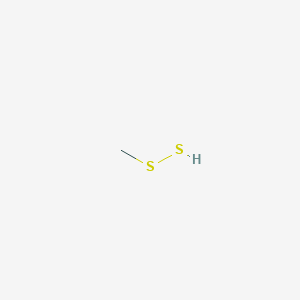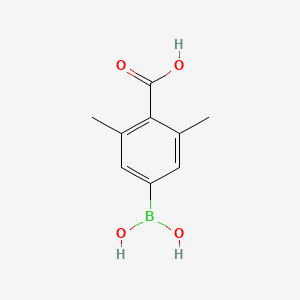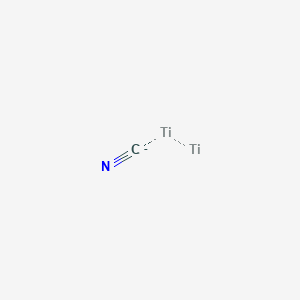
Titanium carbide nitride (Ti2CN)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium carbide nitride (Ti2CN) is a compound that combines the properties of titanium carbide and titanium nitride. It is known for its exceptional hardness, high melting point, and excellent wear resistance. These properties make it a valuable material in various industrial applications, including cutting tools, coatings, and electronic devices.
準備方法
Synthetic Routes and Reaction Conditions: Titanium carbide nitride can be synthesized through several methods, including carbothermal reduction, chemical vapor deposition (CVD), and sol-gel processes. One common method involves the carbothermal reduction of titanium dioxide (TiO2) with carbon in a nitrogen atmosphere at high temperatures. The reaction conditions, such as temperature and time, significantly influence the phase transformation and morphology of the products .
Industrial Production Methods: In industrial settings, titanium carbide nitride is often produced using chemical vapor deposition (CVD). This method involves the reaction of titanium tetrachloride (TiCl4) with ammonia (NH3) and methane (CH4) at high temperatures. The resulting Ti2CN is deposited as a thin film on various substrates, providing excellent wear resistance and durability .
化学反応の分析
Types of Reactions: Titanium carbide nitride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen at high temperatures to form titanium dioxide (TiO2) and carbon dioxide (CO2). It can also undergo nitridation reactions to form titanium nitride (TiN) and carbon nitride (C3N4) .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, nitrogen, and various hydrocarbons. The reaction conditions, such as temperature and pressure, play a crucial role in determining the products formed. For instance, oxidation reactions typically occur at temperatures above 800°C, while nitridation reactions may require temperatures above 1000°C .
Major Products: The major products formed from these reactions include titanium dioxide, titanium nitride, and carbon nitride. These products have various applications in industries such as electronics, coatings, and catalysis .
科学的研究の応用
Titanium carbide nitride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, it is used in the development of biocompatible coatings for implants and surgical instruments .
In the industrial sector, titanium carbide nitride is used in the production of cutting tools and wear-resistant coatings. Its high hardness and thermal stability make it an ideal material for machining and manufacturing processes. Additionally, it is used in the development of electronic devices, such as field-effect transistors and sensors, due to its excellent electrical conductivity and stability .
作用機序
The mechanism by which titanium carbide nitride exerts its effects is primarily related to its unique crystal structure and electronic properties. The compound’s high hardness and wear resistance are attributed to its strong covalent bonding and dense crystal lattice. These properties enable it to withstand high temperatures and mechanical stress without degrading .
At the molecular level, titanium carbide nitride interacts with various substrates through physical and chemical adsorption processes. This interaction enhances the material’s catalytic activity and stability, making it an effective catalyst for various chemical reactions .
類似化合物との比較
Titanium Nitride (TiN): Known for its high hardness and excellent wear resistance, titanium nitride is widely used in cutting tools and coatings.
Titanium Carbide (TiC): Titanium carbide is known for its high melting point and excellent electrical conductivity. It is commonly used in the production of cutting tools and wear-resistant coatings.
特性
分子式 |
CNTi2- |
|---|---|
分子量 |
121.75 g/mol |
IUPAC名 |
titanium;cyanide |
InChI |
InChI=1S/CN.2Ti/c1-2;;/q-1;; |
InChIキー |
KNGFPHLGNCUHTB-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[Ti].[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


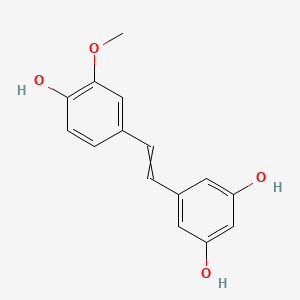
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro(1-methyl-1H-imidazole-kN3)-, (SP-4-1)-](/img/structure/B12436108.png)
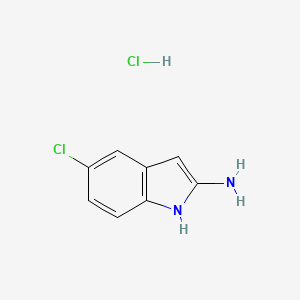
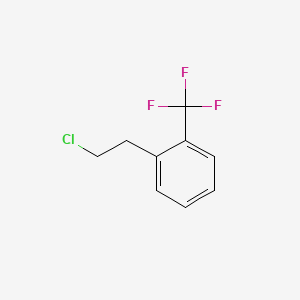
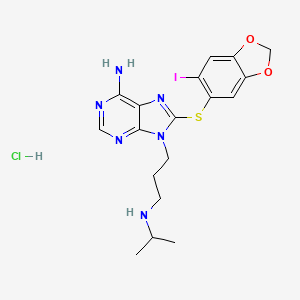
![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)
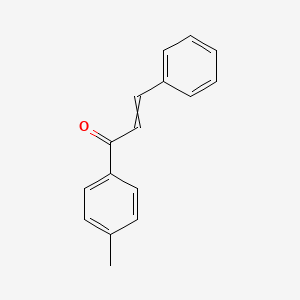
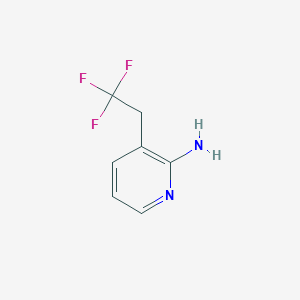
![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)
